
Spectroscopic Profile of Cirsiumaldehyde: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cirsiumaldehyde

Cat. No.: B1253413 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

Cirsiumaldehyde, a naturally occurring aldehyde with potential applications in research and

drug development. This document is intended for researchers, scientists, and professionals in

the field of medicinal chemistry and natural product synthesis.

Cirsiumaldehyde, also known by its systematic name 5,5'-[oxybis(methylene)]bis(2-

furancarboxaldehyde) or as OBMF, is a furan derivative with the molecular formula C₁₂H₁₀O₅

and a molecular weight of 234.20 g/mol .[1][2] Its structure features two furan rings linked by an

ether bridge, with each ring bearing an aldehyde functional group. This unique chemical

architecture makes it a subject of interest for its potential biological activities, including anti-

inflammatory and antioxidant properties.[3][4][5]

Spectroscopic Data
The following tables summarize the key spectroscopic data for Cirsiumaldehyde, providing a

reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of Cirsiumaldehyde
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

-CHO 9.64 s -

=CH (furan ring) 7.22 d 4.0

=CH (furan ring) 6.58 d 4.0

-O-CH₂- 4.64 s -

Table 2: ¹³C NMR Spectral Data of Cirsiumaldehyde

Carbon Assignment Chemical Shift (δ, ppm)

-CHO 177.7

C (furan ring, C=O attached) 157.2

C (furan ring, CH₂ attached) 152.7

=CH (furan ring) 121.9

=CH (furan ring) 111.9

-O-CH₂- 64.6

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Cirsiumaldehyde
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Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

C-H (aldehyde) ~2850 and ~2750 Medium

C=O (aldehyde) 1700 - 1680 Strong

C=C (furan ring) 1600 - 1500 Medium

C-O-C (ether) 1250 - 1050 Strong

C-H (furan ring) ~3100 Medium

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for Cirsiumaldehyde

Ion m/z (calculated)

[M]+ 234.05

[M+H]+ 235.06

[M+Na]+ 257.04

Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher field

NMR spectrometer. A standard experimental protocol would involve:

Sample Preparation: Dissolving 5-10 mg of purified Cirsiumaldehyde in approximately 0.5-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is

commonly used as an internal standard for chemical shift referencing.

Data Acquisition:
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¹H NMR: A standard single-pulse experiment is used with a pulse angle of 30-45 degrees,

a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are accumulated to achieve a

good signal-to-noise ratio.

¹³C NMR: A proton-decoupled single-pulse experiment is employed with a spectral width of

around 220 ppm. Due to the lower natural abundance of the ¹³C isotope, a larger number

of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally

required.

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate

software. This involves Fourier transformation, phase correction, and baseline correction to

obtain the final spectra.

The logical workflow for NMR data acquisition and analysis is depicted in the following diagram.

Sample Preparation

Data Acquisition

Data Processing & Analysis

Weigh Cirsiumaldehyde Dissolve in Deuterated Solvent Transfer to NMR Tube Spectrometer Setup (Tuning, Shimming)

Acquire 1H NMR Spectrum

Acquire 13C NMR Spectrum

Fourier Transformation Phase & Baseline Correction Peak Integration & Chemical Shift Assignment
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NMR Data Acquisition and Analysis Workflow

Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. A typical

procedure includes:

Sample Preparation: A small amount of the solid Cirsiumaldehyde is placed directly on the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr
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pellet can be prepared by grinding the sample with potassium bromide and pressing it into a

thin disk.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is

first collected and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus

wavenumber, is analyzed to identify characteristic absorption bands corresponding to the

functional groups present in the molecule.

The general workflow for FTIR analysis is outlined below.

Sample Preparation Data Acquisition Data Analysis

Place Sample on ATR Crystal or Prepare KBr Pellet Record Background Spectrum Record Sample Spectrum Background Subtraction Identify Characteristic Absorption Bands
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FTIR Analysis Workflow

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic

separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). A

general protocol for ESI-MS would be:

Sample Preparation: A dilute solution of Cirsiumaldehyde is prepared in a suitable solvent

(e.g., methanol, acetonitrile) and introduced into the ion source of the mass spectrometer via

direct infusion or after LC separation.

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule,

which generates protonated molecules ([M+H]⁺) or other adducts in the gas phase.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1253413?utm_src=pdf-body-img
https://www.benchchem.com/product/b1253413?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass

spectrometry (MS/MS) can be performed. The precursor ion of interest (e.g., the [M+H]⁺ ion

of Cirsiumaldehyde) is selected, fragmented by collision-induced dissociation (CID), and

the resulting fragment ions are analyzed.

A logical relationship for mass spectrometry analysis is shown below.

Ionization

Mass Analysis

Data Output

Cirsiumaldehyde Molecule

Precursor Ion ([M+H]+)

ESI

Fragment Ions

CID

Mass Spectrum
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Mass Spectrometry Analysis Logic

Signaling Pathways
While specific signaling pathways directly modulated by Cirsiumaldehyde have not been

extensively elucidated, studies on extracts from the Cirsium genus, rich in various bioactive
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compounds, suggest potential involvement in anti-inflammatory and antioxidant pathways. For

instance, compounds from Cirsium species have been shown to inhibit the expression of pro-

inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2

(COX-2).[3][4] The underlying mechanisms may involve the modulation of key signaling

cascades like the NF-κB and JNK pathways.[4] Furthermore, the antioxidant effects of Cirsium

extracts are thought to be mediated, in part, through the activation of the Nrf2/HO-1 signaling

pathway.[4] Further research is warranted to specifically delineate the molecular targets and

signaling pathways of Cirsiumaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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